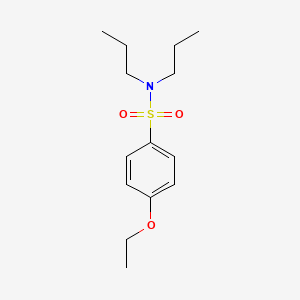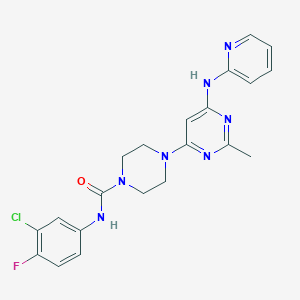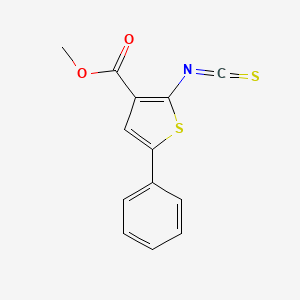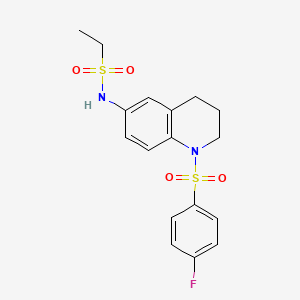
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H19N3O4 and its molecular weight is 317.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The compound, also known as N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, is a benzofuran derivative . Benzofuran compounds are known to interact with various targets, including biogenic amine transporters . Specifically, some benzofurans have been found to interact with human transporters for dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) .
Mode of Action
The interaction of this compound with its targets results in the inhibition of neurotransmitter uptake . For instance, benzofurans generally have low hDAT selectivity, but they have been found to be releasers at hSERT . This means that they promote the release of serotonin, a neurotransmitter that plays a key role in mood regulation, sleep, and other functions.
Biochemical Pathways
The compound’s action on hDAT, hNET, and hSERT affects the biochemical pathways associated with these transporters. By inhibiting neurotransmitter uptake and promoting neurotransmitter release, the compound can alter the balance of neurotransmitters in the synaptic cleft, potentially affecting mood, cognition, and other neurological functions .
Pharmacokinetics
Benzofuran derivatives are generally known for their diverse pharmacological activities, suggesting that they may have favorable absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The result of the compound’s action depends on the specific context in which it is used. Given its interaction with hDAT, hNET, and hSERT, it could potentially have effects on mood, cognition, and other neurological functions . .
Propiedades
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-19-9-12(16(18-19)22-2)15(21)17-8-13(20)10-3-4-14-11(7-10)5-6-23-14/h3-4,7,9,13,20H,5-6,8H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROORFXMMGKGWQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorobenzamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2756355.png)
![4-methyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2756356.png)



![Methyl 2-{[1-(4-oxo-4-phenylbutanoyl)pyrrolidin-3-yl]sulfanyl}acetate](/img/structure/B2756364.png)
![3,4,5-triethoxy-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2756365.png)

![(E)-3-[5-chloro-1-(2-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide](/img/structure/B2756370.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2756371.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2756373.png)
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pentanamide](/img/structure/B2756374.png)

